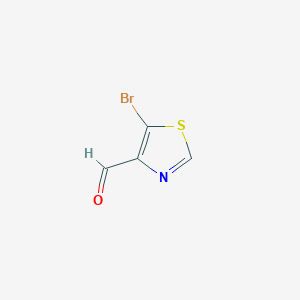
6-fluoro-8-nitroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroquinolones are a type of chemical compounds that often have pharmaceutical applications, particularly as antibacterials . They typically contain a quinolone structure with a fluorine atom attached, which can result in improved antimicrobial properties .
Synthesis Analysis
The synthesis of fluoroquinolones generally involves the manipulation of the quinolone skeleton, such as incorporating fluorine atoms at specific positions on the benzene ring . This can significantly enhance the antimicrobial properties of the compound .Molecular Structure Analysis
The molecular structure of fluoroquinolones typically includes a quinolone system with a fluorine atom attached at a specific position . The exact structure can vary depending on the specific compound and the position of the fluorine atom .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, particularly redox processes . These reactions often involve the formation of highly reactive intermediates, which can be challenging to study due to their short lifetimes .Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on the specific compound. For example, some fluoroquinolones are solid at room temperature and have a specific molecular weight .Mécanisme D'action
Fluoroquinolones generally work by inhibiting bacterial DNA-gyrase, which can disrupt bacterial reproduction and result in a high level of antibacterial activity . This mechanism of action is different from many other types of antibacterials, which can make fluoroquinolones effective against strains resistant to other drugs .
Safety and Hazards
Orientations Futures
The field of fluoroquinolones is continually evolving, with ongoing research into new synthetic processes, mechanisms of action, and applications . This includes the development of new fluoroquinolones with improved properties, as well as the application of advanced technologies such as 3D printing in pharmaceutical manufacturing .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-8-nitroquinolin-3-ol involves the nitration of 6-fluoroquinolin-3-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "6-fluoroquinolin-3-ol", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "8-nitro-1-naphthol" ], "Reaction": [ "Nitration of 6-fluoroquinolin-3-ol using nitric acid and sulfuric acid to yield 6-fluoro-8-nitroquinolin-3-ol", "Reduction of the nitro group in 6-fluoro-8-nitroquinolin-3-ol to an amino group using sodium hydroxide", "Diazotization of the amino group using nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitro-1-naphthol in alkaline conditions to yield 6-fluoro-8-nitroquinolin-3-ol" ] } | |
Numéro CAS |
1386998-10-2 |
Formule moléculaire |
C9H5FN2O3 |
Poids moléculaire |
208.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,4-b]-1,4-dioxin-2-methanamine, 2,3-dihydro-](/img/structure/B6227583.png)

